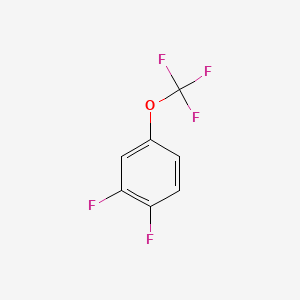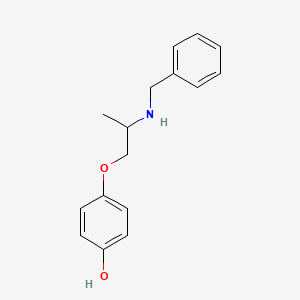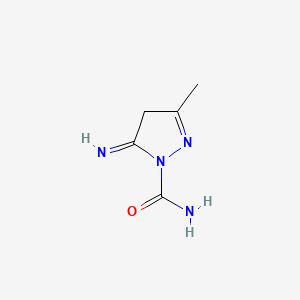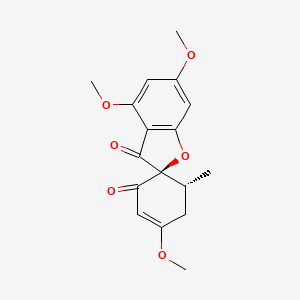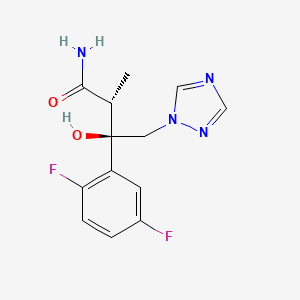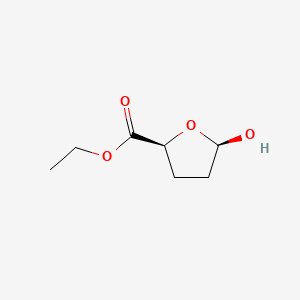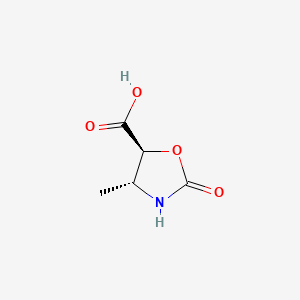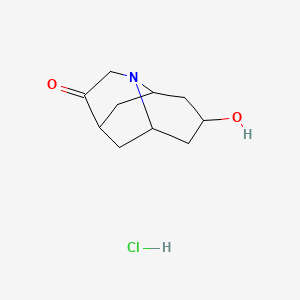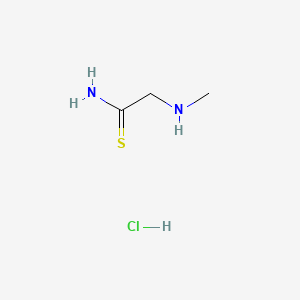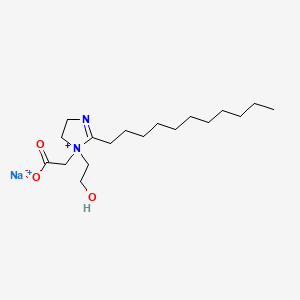
(17α)-13-Ethyl-18,19-dinorpregna-3,5(10)-dien-20-yne-3,17-diol Diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(17α)-13-Ethyl-18,19-dinorpregna-3,5(10)-dien-20-yne-3,17-diol Diacetate: is a synthetic steroidal compound. It is structurally related to naturally occurring steroid hormones and is often studied for its potential biological activities and applications in various fields, including medicine and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (17α)-13-Ethyl-18,19-dinorpregna-3,5(10)-dien-20-yne-3,17-diol Diacetate typically involves multiple steps starting from simpler steroidal precursors. The process generally includes:
Formation of the Core Structure: The initial steps involve constructing the core steroidal framework through a series of organic reactions such as aldol condensations, Michael additions, and cyclizations.
Introduction of Functional Groups: Specific functional groups are introduced at various positions on the steroid nucleus. This may involve reactions like halogenation, hydroxylation, and acetylation.
Acetylation: The final step often involves the acetylation of hydroxyl groups to form the diacetate ester. This is typically achieved using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This involves:
Batch or Continuous Flow Processes: Depending on the scale, either batch reactors or continuous flow systems may be used.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
(17α)-13-Ethyl-18,19-dinorpregna-3,5(10)-dien-20-yne-3,17-diol Diacetate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学研究应用
(17α)-13-Ethyl-18,19-dinorpregna-3,5(10)-dien-20-yne-3,17-diol Diacetate: has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex steroidal compounds.
Biology: Studied for its potential effects on cellular processes and its interaction with steroid receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of (17α)-13-Ethyl-18,19-dinorpregna-3,5(10)-dien-20-yne-3,17-diol Diacetate involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, it can modulate gene expression and influence various biological pathways. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules.
相似化合物的比较
(17α)-13-Ethyl-18,19-dinorpregna-3,5(10)-dien-20-yne-3,17-diol Diacetate: can be compared with other steroidal compounds such as:
Estradiol: A naturally occurring estrogen with a similar core structure but different functional groups.
Testosterone: An androgen with distinct biological effects and structural differences.
Progesterone: A progestogen with a similar steroidal framework but different functional groups and biological activities.
The uniqueness of This compound lies in its specific functional groups and the resulting biological activities, which can differ significantly from those of other steroids.
属性
CAS 编号 |
62855-59-8 |
|---|---|
分子式 |
C25H32O4 |
分子量 |
396.527 |
IUPAC 名称 |
[(8R,9S,13S,14S,17R)-17-acetyloxy-13-ethyl-17-ethynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C25H32O4/c1-5-24-13-11-21-20-10-8-19(28-16(3)26)15-18(20)7-9-22(21)23(24)12-14-25(24,6-2)29-17(4)27/h2,15,21-23H,5,7-14H2,1,3-4H3/t21-,22-,23+,24+,25+/m1/s1 |
InChI 键 |
WWFWFRIIALSFOK-VAFBSOEGSA-N |
SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=C3CCC(=C4)OC(=O)C |
同义词 |
(8R,9S,13S,14S,17R)-13-Ethyl-17-ethynyl-2,6,7,8,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diyl Diacetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


